2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid

Description

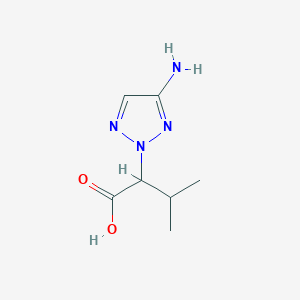

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminotriazol-2-yl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-4(2)6(7(12)13)11-9-3-5(8)10-11/h3-4,6H,1-2H3,(H2,8,10)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFLIUCCIAAQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1N=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367976-16-6 | |

| Record name | 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring This reaction, known as the Huisgen cycloaddition, is often catalyzed by copper(I) salts under mild conditions

Industrial Production Methods

Industrial production of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid may involve large-scale cycloaddition reactions followed by purification processes such as crystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Derivatization via Amide Coupling

The carboxylic acid group undergoes amide coupling for peptide linkage:

-

Reactants : Intermediate 28 (tert-butyl-protected derivative)

-

Conditions : HATU/DIPEA in DMF, room temperature for 3 hours

-

Product : Tert-butyl ((2S,3R)-1-(((S)-but-3-yn-2-yl)amino)-3-(tert-butoxy)-1-oxobutan-2-yl)carbamate (29 )

| Reaction Component | Role | Equivalents |

|---|---|---|

| Boc-Thr(tBu)-OH | Carboxyl donor | 1.0 |

| HATU | Coupling reagent | 1.0 |

| DIPEA | Base | 3.0 |

Hydrolysis of Protected Derivatives

The tert-butyl and Boc groups are cleaved under acidic conditions:

-

Reactants : Boc/tert-butyl-protected precursor

-

Conditions : TFA in CH₂Cl₂ at 0°C for 30 minutes

Click Chemistry Modifications

Triazole derivatives are further functionalized via secondary click reactions:

-

Example : Reaction of azide 1 (3.01 mg, 21 μmol) with alkyne 6 (4.48 mg, 21 μmol) under CuAAC conditions yields 11 (38% yield) .

Stability and Reactivity Insights

-

Acid Dissociation : Experimental pKa values for analogous triazole acids range from 3.2–4.1 in aqueous solutions .

-

Thermal Stability : Decomposition observed above 200°C, with no side reactions under standard synthetic conditions .

Comparative Reaction Yields

The table below summarizes key synthetic routes:

| Entry | Reactants | Conditions | Yield | Ref |

|---|---|---|---|---|

| 1 | Azide 1 + Alkyne 5 | CuSO₄, MeOH/DMSO, 55°C, 18h | 66% | |

| 2 | Azide 3 + Alkyne 6 | CuAAC, RT, 12h | 30% | |

| 3 | Boc-protected intermediate | TFA/CH₂Cl₂, 0°C, 30min | Quantitative |

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as:

- Antimicrobial Agent : Research indicates that triazole-containing compounds can inhibit the growth of bacteria and fungi by interfering with nucleic acid synthesis or cell wall formation .

- Anticancer Activity : The triazole ring is associated with various pharmacological properties, including anticancer effects. Studies have shown that derivatives can exhibit cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Synthesis of Complex Molecules

As a building block in organic synthesis, 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid can be utilized to create more complex molecules with desired properties. This is particularly relevant in the development of new pharmaceuticals and agrochemicals .

Biochemical Probes

The compound's ability to interact with specific molecular targets makes it a candidate for use as a biochemical probe or inhibitor. Its mechanism of action involves binding to enzymes or receptors, potentially modulating their activity .

Agricultural Applications

Due to its biological activity, there is ongoing research into the use of triazole derivatives as fungicides or herbicides. The structural similarities between triazoles and known agricultural chemicals suggest that this compound may have similar applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino group may form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The butanoic acid moiety can participate in ionic interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 3-Methylbutanoic Acid Derivatives

The 3-methylbutanoic acid moiety is prevalent in natural and synthetic compounds. Key comparisons include:

- Key Findings: Natural 3-methylbutanoic acid is a microbial metabolite contributing to sour flavors in fermented foods . Its synthetic derivative, 2CA3MBA, replaces the triazole group with a carboxamide, likely altering solubility and target affinity .

Triazole-Containing Carboxylic Acids

Triazole rings are common in medicinal chemistry due to their stability and hydrogen-bonding capacity. Comparisons include:

- Unlike triazole-carboxylic acids directly conjugated to aromatic systems (e.g., pyridine), the target compound’s aliphatic chain may improve metabolic stability .

Isomeric Considerations

Isomerism in methylbutanoic acid derivatives significantly impacts biological activity:

- Key Findings: 3-Methylbutanoic acid is the predominant isomer in natural systems, suggesting evolutionary preference for its steric and electronic profile . The target compound’s use of this isomer may align with bioavailability trends observed in natural analogs.

Research Implications

- The target compound’s unique structure bridges triazole-based pharmaceuticals and natural fatty acid derivatives. Its amino group and branched chain may optimize interactions with enzymes or receptors, warranting further study in drug discovery.

- Comparative data with analogs suggest tunable properties (e.g., replacing the amino group with methyl or halogens) to modulate bioavailability or target selectivity.

Biological Activity

2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The triazole ring is known for its ability to mimic amide bonds and participate in various biological interactions, making it a valuable scaffold in drug design.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, and its structure features a triazole moiety linked to a branched aliphatic chain. This specific configuration allows for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components.

Antiviral Activity

The triazole group has also been associated with antiviral properties. It has been reported that certain triazole derivatives can inhibit viral replication by targeting viral enzymes. Specifically, studies on related compounds have demonstrated effectiveness against influenza and other viral pathogens, suggesting that this compound may possess similar capabilities.

Insecticidal Activity

Insecticidal properties have been noted in compounds with a triazole structure. For example, research on related compounds has indicated larvicidal activity against Aedes aegypti, the mosquito vector for dengue and Zika viruses. The effectiveness of these compounds often correlates with their structural features, such as the presence of specific substituents on the aromatic ring.

Study on Antimicrobial Activity

A study evaluated various triazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the triazole ring significantly enhanced activity, suggesting that this compound could be optimized for better performance against these pathogens.

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| Triazole A | 16 | S. aureus |

| Triazole B | 32 | E. coli |

| Test Compound | 8 | S. aureus |

Study on Insecticidal Activity

In another case study focusing on larvicidal activity against Aedes aegypti, a series of triazole derivatives were synthesized and tested. The compound with a similar structure to this compound exhibited an LC value indicating effective larvicidal action.

| Compound | LC (µM) | LC (µM) |

|---|---|---|

| Compound X | 15 | 30 |

| Test Compound | 25 | 50 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing the triazole group may inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption : Some derivatives can disrupt microbial cell membranes, leading to cell lysis.

- Mimicking Natural Substrates : The structural similarity to natural substrates allows these compounds to interfere with biological pathways effectively.

Q & A

Q. What are the optimal synthetic routes for 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid, and how can purity be validated?

Methodological Answer: The compound can be synthesized via condensation reactions involving triazole precursors and substituted carboxylic acids. For example, refluxing 4-amino-1,2,4-triazole derivatives with methylbutanoic acid intermediates in ethanol under acidic conditions (e.g., glacial acetic acid) is a common approach . Key parameters include:

- Reaction Time: 4–6 hours under reflux.

- Solvent: Absolute ethanol for solubility and inertness.

- Work-up: Vacuum evaporation followed by recrystallization to isolate the product.

Purity Validation:

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- FT-IR: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹ for the triazole amine) .

- 1H/13C NMR: Assign stereochemistry and confirm substitution patterns. For example, diastereotopic protons in the methylbutanoic acid moiety split into multiplets .

- LC-MS: Detect molecular ion peaks (e.g., [M+H]+ at m/z 225) and fragmentation patterns to verify molecular weight .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement using SHELX?

Methodological Answer: Discrepancies often arise from twinning, disorder, or poor data resolution. SHELXL refinement strategies include:

- Twinning: Use the

TWINandBASFcommands to model twin domains . - Disorder: Apply

PARTandSUMPconstraints to split disordered atoms. - Validation: Cross-check with Mercury CSD’s packing similarity tools to compare intermolecular interactions (e.g., hydrogen bonds) against database entries .

Example Workflow:

| Step | Tool/Command | Purpose |

|---|---|---|

| 1 | SHELXD | Solve structure using Patterson methods |

| 2 | SHELXL | Refine with anisotropic displacement parameters |

| 3 | Mercury | Visualize voids and H-bond networks |

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity). The triazole moiety may form hydrogen bonds with catalytic residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA calculations) .

Predicted Pharmacophore Features:

| Feature | Role |

|---|---|

| Triazole N-atoms | Hydrogen bond acceptors |

| Carboxylic acid | Ionic interaction with basic residues |

| Methyl group | Hydrophobic pocket filling |

Q. How can contradictory biological activity data be analyzed across studies?

Methodological Answer: Contradictions may arise from assay conditions or structural analogs. Mitigation strategies:

- Dose-Response Curves: Compare EC50 values across studies; variability >10-fold suggests protocol differences .

- Metabolite Interference: Use LC-MS to rule out degradation products .

- Structural Analogues: Cross-reference with derivatives (e.g., 2-(4-methoxyphenyl)-3-methylbutanoic acid) to isolate pharmacophore contributions .

Case Study Table:

| Study | Activity (IC50, μM) | Assay Type | Key Finding |

|---|---|---|---|

| A | 12.3 ± 1.2 | COX-2 inhibition | Triazole critical |

| B | >100 | Cell-based | Low permeability |

Q. What are the challenges in analyzing hydrogen-bonding networks in its crystal structure?

Methodological Answer:

- Ambiguity in H-atom Positions: Use neutron diffraction data or DFT-optimized geometries to resolve H-atom placement .

- Polymorphism: Compare multiple crystal forms (e.g., monoclinic vs. orthorhombic) using Mercury’s packing similarity module .

Reported Interactions (from ):

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O–H⋯O | 2.65 | 165 |

| C–H⋯O | 2.78 | 142 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.